Product packaging for Guanidine Hydroiodide(Cat. No.:CAS No. 19227-70-4)

Guanidine Hydroiodide

Cat. No.: B1357593
CAS No.: 19227-70-4
M. Wt: 186.98 g/mol
InChI Key: UUDRLGYROXTISK-UHFFFAOYSA-N
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Description

Significance of Guanidinium (B1211019) Functional Groups in Chemical Systems

The guanidinium functional group, the protonated form of guanidine (B92328), is of paramount importance in a multitude of chemical and biological systems. wikipedia.org Guanidine itself is a strong organic base, and its protonated state, the guanidinium cation [C(NH2)3]+, exhibits exceptional stability due to its planar, symmetric structure and the resonance delocalization of the positive charge across the three nitrogen atoms. wikipedia.orgineosopen.org This inherent stability allows it to exist over a wide pH range, making it a reliable component in various chemical environments. oup.com

The guanidinium moiety is a fundamental component of the amino acid arginine, playing a crucial role in the structure and function of proteins and enzymes through hydrogen bonding and electrostatic interactions. oup.comresearchgate.net Its ability to form strong hydrogen bonds and engage in charge pairing is a key determinant of its chemical behavior. researchgate.netacs.org In supramolecular chemistry, the guanidinium group is recognized for its capacity to bind with various anions, such as carboxylates and phosphates, a property that is leveraged in the design of synthetic receptors. oup.comacs.org The unique electronic and structural characteristics of the guanidinium group, including its ability to act as a Brønsted or Lewis acid in its cationic form, underscore its versatility and significance in chemical systems. academie-sciences.fr

Overview of Key Research Areas Pertaining to Guanidinium Salts

The distinctive properties of guanidinium salts have propelled their use across a wide spectrum of research areas. researchgate.net In the realm of biochemistry and molecular biology, guanidinium salts like guanidinium chloride and guanidinium thiocyanate (B1210189) are widely employed as potent chaotropic agents for denaturing proteins and nucleic acids. wikipedia.orgmpbio.comsolubilityofthings.com This application is fundamental to studies of protein folding, purification of proteins from inclusion bodies, and the isolation of RNA. mpbio.commpbio.com

In organic synthesis, guanidinium salts have emerged as versatile catalysts. jst.go.jp They can function as phase-transfer catalysts and have been utilized in a variety of reactions, including the synthesis of heterocyclic compounds. ineosopen.orgbohrium.com Chiral guanidinium salts are of particular interest for their application in asymmetric catalysis, where their ability to form specific hydrogen bonds can induce enantioselectivity. ineosopen.org Furthermore, guanidinium salts are instrumental as coupling reagents in peptide synthesis. rsc.org

A burgeoning area of research is the application of guanidinium salts in materials science. They are investigated for their potential in creating "smart materials" and have been used in the development of systems for carbon dioxide fixation. ineosopen.orgineosopen.org The ability of guanidinium derivatives to form volatile complexes with metals has also found use in chemical vapor deposition (CVD). ineosopen.org A particularly prominent application is in the field of renewable energy, specifically in the fabrication of perovskite solar cells. lookchem.comalfachemic.com

Scope of Guanidine Hydroiodide in Contemporary Chemical Science

This compound, also known as guanidinium iodide (GI), has carved out a significant niche in contemporary chemical science, primarily within the domain of materials science and renewable energy. lookchem.comossila.com Its most notable application is as an additive in the fabrication of hybrid organic-inorganic perovskite solar cells. lookchem.comalfachemic.com

Research has demonstrated that the incorporation of this compound into perovskite materials leads to a significant enhancement in device performance. ossila.com Specifically, it has been shown to increase carrier lifetimes and open-circuit voltages. lookchem.comalfachemic.com This improvement is largely attributed to the hydrogen bonding capability of the guanidinium cation, which effectively passivates under-coordinated iodine species at the grain boundaries of the perovskite material, both on the surface and within the bulk. lookchem.comalfachemic.com This passivation leads to superior device performance, with reported power conversion efficiencies exceeding 17%. alfachemic.comossila.com

Furthermore, this compound is explored as a precursor in the synthesis of novel perovskite materials. lookchem.comresearchgate.net While it was initially reported not to react with lead iodide (PbI2), subsequent studies have investigated its reaction with tin iodide (SnI2) to form new perovskite structures for solar cell applications. researchgate.netnih.gov The thermal stability of this compound is an additional advantage, allowing for precise control during vacuum deposition processes used in device fabrication. researchgate.netnih.gov The compound's ability to influence the crystal structure and electronic properties of perovskites, such as in the formation of two-dimensional (2D) Ruddlesden–Popper structures, is an active area of investigation. acs.orgaip.orgnih.govacs.org These studies highlight the critical role of this compound in advancing the efficiency and stability of next-generation solar energy technologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH6IN3 B1357593 Guanidine Hydroiodide CAS No. 19227-70-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

guanidine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N3.HI/c2-1(3)4;/h(H5,2,3,4);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDRLGYROXTISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19227-70-4
Record name Guanidine, monohydriodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19227-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis and Methodological Advancements for Guanidine Hydroiodide

Synthetic Pathways for Guanidine (B92328) Hydroiodide

The synthesis of guanidine hydroiodide can be approached through several chemical routes, primarily involving the reaction of guanidine or its derivatives with an iodide source. Common precursors for the guanidine moiety itself include cyanamide, dicyandiamide (B1669379), urea, and thiourea.

One straightforward method involves the direct neutralization of guanidine with hydroiodic acid. However, given that free guanidine is highly hygroscopic and readily absorbs carbon dioxide from the air, this method is often less practical. A more common approach starts with a stable guanidinium (B1211019) salt, such as guanidine carbonate or guanidine hydrochloride, followed by an anion exchange reaction. For instance, guanidine carbonate can be reacted with hydroiodic acid, leading to the formation of this compound, water, and carbon dioxide.

Another prevalent synthetic strategy is the guanylation of amines. This involves the reaction of an amine with a guanylating agent. For the synthesis of the parent guanidinium salt, ammonia (B1221849) or an ammonium (B1175870) salt can be used. A notable method is the reaction of S-methylisothiourea hydroiodide with ammonia. In this reaction, the S-methylisothiourea acts as the guanylating agent, transferring the amidino group to ammonia to form the guanidinium cation, which then pairs with the iodide anion.

The fusion of dicyandiamide with an ammonium salt is a widely used industrial method for producing guanidinium salts. sciencemadness.org By employing ammonium iodide in this reaction, this compound can be synthesized. The reaction proceeds through the formation of a biguanide (B1667054) intermediate, which is subsequently ammonolyzed to the guanidinium salt. sciencemadness.org The reaction conditions, such as temperature and reactant ratios, are crucial in maximizing the yield of the desired guanidinium salt and minimizing the formation of byproducts like melamine. sciencemadness.org

A summary of common synthetic precursors for guanidinium salts is presented in the table below.

Precursor 1Precursor 2Product
Guanidine CarbonateHydroiodic AcidThis compound
DicyandiamideAmmonium IodideThis compound
S-methylisothiourea hydroiodideAmmoniaThis compound

Utilization of this compound as a Precursor in Material Synthesis

This compound has emerged as a critical precursor in the synthesis of advanced materials, most notably in the field of perovskite solar cells. researchgate.netamericanelements.comnih.govnih.gov Perovskites are a class of materials with a specific crystal structure that have shown remarkable potential for high-efficiency solar energy conversion. The incorporation of the guanidinium cation (GA⁺) into the perovskite lattice has been demonstrated to significantly enhance the performance and stability of these devices. researchgate.net

In hybrid organic-inorganic perovskites, the organic cation plays a crucial role in the structural integrity and electronic properties of the material. The guanidinium cation, being larger than the commonly used methylammonium (B1206745) (MA⁺) and formamidinium (FA⁺) cations, can be incorporated to tune the Goldschmidt tolerance factor, an indicator of the stability of the perovskite crystal structure. nih.gov

Research has shown that the addition of this compound to perovskite precursor solutions can lead to several beneficial effects:

Enhanced Stability: The incorporation of the guanidinium cation can improve the thermal and environmental stability of the perovskite material. researchgate.net

Improved Efficiency: Guanidinium iodide has been used to modify both lead-based and lead-free perovskite solar cells, leading to an increase in power conversion efficiency (PCE). researchgate.netresearchgate.net For instance, in tin-based perovskite solar cells, the reaction of this compound with tin iodide forms a product with wider visible light absorption. researchgate.netamericanelements.com

Defect Passivation: The guanidinium cation can passivate defects at the grain boundaries and surface of the perovskite film, reducing non-radiative recombination and improving charge carrier lifetime.

The table below summarizes selected research findings on the impact of this compound as a precursor in perovskite solar cells.

Perovskite SystemRole of this compoundKey Findings
Tin-based PerovskiteReactant with Tin IodideProduct exhibits wider visible light absorption, leading to improved solar cell performance. researchgate.netamericanelements.com
All-inorganic CsPbBr₃ PerovskiteAdditiveImproves the quality of the CsPbBr₃ film, inhibits interfacial recombination, and reduces trap state density, resulting in higher efficiency. researchgate.net
Lead-free PerovskiteBuried Interface ModificationEnhances the performance of lead-free perovskite solar cells. researchgate.net

Methodological Innovations in Guanidinium Salt Synthesis (e.g., soft templating)

Recent advancements in synthetic methodologies have focused on developing more efficient, versatile, and environmentally friendly routes to guanidinium salts. These innovations include the development of novel guanylating agents and the application of advanced synthetic techniques.

One area of innovation is the design of new guanylation reagents that offer milder reaction conditions and broader substrate scope. organic-chemistry.org These reagents often feature protecting groups that can be easily removed after the guanidinylation step, allowing for the synthesis of complex guanidine-containing molecules. nih.gov

A particularly innovative approach in materials chemistry that can be applied to the synthesis of structured guanidinium-based materials is soft templating . This method utilizes self-assembling molecules, such as surfactants or block copolymers, to create ordered nanostructures that act as templates for the formation of a desired material. nih.govrsc.org

The general principle of soft templating involves the following steps:

Self-Assembly: The templating molecules (e.g., surfactants) self-assemble in a solution to form micelles or liquid crystalline phases with a defined structure.

Infiltration: The precursors of the desired material (in this case, components that will form a guanidinium salt framework) are introduced and organize around the template structure.

Framework Formation: The precursors react and solidify, forming a solid framework that is a negative replica of the soft template.

Template Removal: The organic template is removed, typically through calcination or solvent extraction, leaving behind a porous material with a highly ordered structure. rsc.org

While the direct synthesis of simple this compound does not necessitate such complex methodologies, the principles of soft templating can be applied to create porous, high-surface-area materials composed of guanidinium salts. These materials could have applications in catalysis, sorption, and as functional components in composite materials. For example, hierarchically porous metal-organic frameworks (MOFs) have been successfully synthesized using soft-template strategies, demonstrating the versatility of this approach. nih.govresearchgate.net The creation of porous frameworks based on guanidinium-sulfonate interactions illustrates the potential for designing novel, structured materials using guanidinium salts as building blocks.

Applications in Advanced Materials Science: Focus on Perovskite Systems

Role of Guanidine (B92328) Hydroiodide in Perovskite Solar Cells (PSCs)

In the architecture of PSCs, guanidine hydroiodide, also referred to as guanidinium (B1211019) iodide (GAI), is primarily utilized as a strategic additive or dopant. Its incorporation into the perovskite active layer or at its interfaces can lead to substantial improvements in device efficiency, longevity, and stability.

The introduction of the large organic guanidinium (GA+) cation into perovskite formulations, such as methylammonium (B1206745) lead iodide (MAPbI3), has been demonstrated to be an effective strategy for enhancing photovoltaic performance. Even small amounts of this compound can lead to a significant boost in power conversion efficiency (PCE) and operational stability. e-asct.orgresearchgate.net

Research has shown that incorporating guanidinium can stabilize the efficiency of perovskite solar cells at around 19% for 1,000 hours under continuous full-sunlight testing conditions. e-asct.org The addition of the guanidinium cation helps in passivating defects within the perovskite material, which in turn reduces non-radiative recombination, a major source of efficiency loss. acs.org One study reported that doping MAPbI3 with an optimal concentration of 5% guanidinium resulted in a PCE of 15.78%, a notable increase compared to the undoped equivalent. researchgate.net Another research effort achieved a PCE of up to 17.23% through the partial substitution of methylammonium with guanidinium, attributing the improvement to reduced defects and enhanced optical properties. e-asct.org

Table 1: Impact of this compound (GAI) Doping on Perovskite Solar Cell Performance
Perovskite CompositionGAI ConcentrationPower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF)Reference
(GA)₀.₀₅(MA)₀.₉₅PbI₃5%15.78%0.891 V24.21 mA/cm²73.1% researchgate.net
GAₓMA₁₋ₓPbI₃5%17.23%1.04 V20.89 mA/cm²79.1% e-asct.org
Triple Cation Perovskite (FAMAC)Post-treatment16.03%>0.96 VN/AN/A rsc.org
Control (FAMAC)0%12.92%0.89 VN/AN/A rsc.org

A primary reason for the performance enhancement offered by this compound is its ability to passivate defects within the perovskite film. These defects, which can occur at the crystal grain boundaries and on the surface, act as traps for charge carriers, leading to energy loss through non-radiative recombination. This compound mitigates these defects through several mechanisms. The ammonium (B1175870) group, unsaturated nitrogen atoms, and iodide ions present in the compound can collectively repair surface defects. researchgate.net

The use of guanidinium-based ionic liquids as additives has been shown to be a highly effective strategy for both defect passivation and the inhibition of ion migration, a key factor in the long-term instability of perovskite solar cells. These ionic liquids can form strong interactions with the perovskite crystal structure.

Specifically, the formation of hydrogen bonds between the guanidinium cation (GA+) and iodide ions (I−) helps to passivate cation-related defects. acs.orgresearchgate.net Simultaneously, the anion from the ionic liquid can form a strong chemical interaction or coordinate bonding with undercoordinated lead ions (Pb2+), which are a common defect site. acs.orgresearchgate.net This dual-passivation effect significantly reduces the density of trap states. Furthermore, the strong interaction of the guanidinium ionic liquid with the perovskite lattice restricts the migration of mobile ions, which is a primary degradation pathway, thereby enhancing the long-term operational stability of the solar cell. acs.orgresearchgate.net

This compound also plays a significant role in controlling the crystallization process of the perovskite film, which directly impacts its morphology, quality, and electronic properties. The incorporation of the larger guanidinium cation can modulate the nucleation and growth of the perovskite crystals. This often results in a perovskite thin film with a smoother and more uniform distribution of larger crystalline grains. researchgate.netresearchgate.net This improved morphology facilitates more efficient charge carrier transport and reduces the number of grain boundaries, which are often rife with defects.

In vacuum deposition processes for fabricating perovskite solar cells, this compound can be used in a technique known as co-evaporant induced crystallization. researchgate.netbohrium.commdpi.com In this method, this compound is thermally co-evaporated along with a metal halide precursor, such as tin iodide (SnI2). researchgate.netbohrium.commdpi.com

Influence on Perovskite Crystallization and Morphology

Impact on Grain Size and Surface Characteristics

The incorporation of this compound (GAI) into perovskite films has a notable influence on their morphology, specifically affecting grain size and surface characteristics. Research indicates that GAI treatment can effectively increase the grain size of perovskite films by managing the crystallization process. nih.gov Larger grains are generally desirable as they reduce the density of grain boundaries, which can act as sites for charge recombination, thereby hindering solar cell performance.

In the context of tin-based perovskites, a co-evaporant induced crystallization method used during the vacuum evaporation of a tin iodide (SnI₂) film has been shown to enlarge the SnI₂ crystals. researchgate.netnih.govnih.gov This increase in the underlying inorganic film's grain size is believed to promote the formation of larger perovskite crystals during the subsequent reaction with GAI, which can suppress charge recombination. nih.gov

The effect of the co-evaporant on grain size and surface roughness has been observed through atomic force microscopy (AFM) on lead iodide (PbI₂) films as an analogue for SnI₂. The introduction of a co-evaporant led to significantly larger grain sizes and an increase in surface roughness (Sq) from 7.30 nm to 27.9 nm. nih.gov This altered surface morphology can promote the reaction with GAI and improve light absorption. nih.gov Similarly, studies on guanidinium-doped methylammonium lead triiodide ((GA)ₓ(MA)₁₋ₓPbI₃) have shown that higher annealing temperatures contribute to better crystallinity and larger crystal grain sizes. mdpi.com A smoother surface, indicated by a lower root-mean-square (rms) roughness, is beneficial for efficient charge transportation. mdpi.com

Interfacial Engineering Strategies

This compound and its derivatives are utilized in various interfacial engineering strategies to enhance the performance and stability of perovskite solar cells (PSCs). These strategies focus on modifying the interfaces between the perovskite absorber layer and the charge transport layers to passivate defects and improve charge extraction.

One key approach is the use of guanidinium-based passivators at the buried interface, such as between the electron transport layer (e.g., SnO₂) and the perovskite layer. acs.org Theoretical and experimental studies have shown that the highly polarized imine moiety in guanidinium passivators allows for energetically favorable passivation of the SnO₂ surface. acs.org This passivation reduces the trap density and minimizes non-radiative recombination at the crucial heterojunction interface. acs.org

Surface modification of the perovskite film itself is another effective strategy. elsevierpure.com Applying a guanidinium-based treatment to the surface of the perovskite layer can passivate defects, reduce non-radiative recombination, and improve the energetic alignment between the perovskite and the hole transport layer. nih.govresearchgate.net This leads to a reduction in energy losses and an improvement in the device's open-circuit voltage (Voc). elsevierpure.com For instance, a guanidinium iodide (GAI)-based surface passivation strategy has been developed to modulate perovskite crystallization and passivate interfacial defects simultaneously. researchgate.net

Contributions to Power Conversion Efficiency and Long-Term Stability

The application of this compound in perovskite solar cells has led to significant improvements in both power conversion efficiency (PCE) and long-term operational stability. These enhancements are largely due to defect passivation, improved film morphology, and enhanced interfacial properties.

Beyond efficiency, GAI contributes significantly to the long-term stability of the devices. Perovskite solar cells incorporating guanidinium have demonstrated prolonged lifetimes, with one device maintaining over 90% of its initial PCE after 900 hours in ambient conditions. acs.org In another case, a device with GAI interfacial engineering retained 96.1% of its initial PCE after more than 2,400 hours of continuous operation in ambient air. researchgate.net The stability is also enhanced against environmental factors; GAI treatment has been shown to improve the water stability of PSCs. nih.gov Furthermore, unencapsulated devices treated with guanidine-based additives have maintained 97% of their initial PCE for 1000 hours under continuous illumination. researchgate.net

Research Findings on this compound in Perovskite Solar Cells
ParameterControl Device PerformanceGAI-Treated Device PerformanceStability DataReference
PCE17.47% (average)20.56% (best), 19.79% (average)Enhanced water stability nih.gov
PCE13.1%18.6%Maintained 90% of initial value after 6 days at room temperature elsevierpure.com
PCE-24.4% (champion)>90% of initial PCE after 900 hours in ambient conditions acs.org
PCE--Maintained 96.1% of initial PCE after >2400 hours of 1-sun operation researchgate.net
PCE23.03%24.34%Maintained 97% initial PCE for 1000 hours under continuous illumination researchgate.net

Development of Novel Perovskite Materials with this compound Precursors

Hybrid Perovskite Synthesis Utilizing this compound and Tin Iodide

Researchers have explored the synthesis of novel hybrid perovskite materials by reacting this compound (GI) with tin iodide (SnI₂). researchgate.netnih.govamericanelements.com This is noteworthy because while GI is reported not to react with lead iodide (PbI₂), it successfully reacts with SnI₂ to form a product capable of absorbing visible light, despite a less favorable tolerance factor for SnI₂. researchgate.netnih.govnih.gov

One method for synthesis involves a two-step vacuum deposition process. nih.gov In this technique, a layer of SnI₂ is first deposited onto a substrate, followed by the deposition of a GI layer. The substrate is typically heated during this process to facilitate the reaction and formation of the perovskite layer. nih.gov The thermal stability of GI is a key advantage in this vacuum deposition method, as it can be thermally evaporated without the pyrolysis and diffusion problems often associated with other organic amine halides like methylammonium iodide (MAI). nih.gov

Another approach is a solution-based slow evaporation method. rsc.org For related tin-halide perovskites incorporating guanidinium, the synthesis can be carried out by dissolving tin powder in concentrated hydroiodic acid (HI) with moderate heating. Once the tin is dissolved, guanidinium carbonate is added to the solution, which is then allowed to cool, leading to the crystallization of the desired product over several days or months. rsc.org

Catalytic Applications of Guanidinium Salts in Chemical Synthesis

Organocatalysis in Organic Reactions

Recyclability and Reusability of Guanidinium-Based Catalytic Systems

A significant advantage of catalytic systems is the ability to recover and reuse the catalyst, which is both economically and environmentally beneficial.

For heterogeneous catalytic systems, where the guanidinium (B1211019) salt is immobilized on a solid support such as magnetic nanoparticles, the recovery process is often simplified. These catalysts can be easily separated from the reaction mixture using an external magnet and have been shown to be reusable for multiple reaction cycles without a notable decrease in their catalytic activity.

The reusability of guanidinium-based catalysts is summarized in the table below.

Catalytic SystemSynthesisNumber of CyclesOutcome
Guanidine (B92328) hydrochloride1,5-Benzodiazepines4-5No significant loss in yield
Guanidine hydrochlorideIsoxazole-5(4H)-ones5Maintained high product yield

Mechanistic Investigations of Guanidinium Chemical Reactivity

Oxidation Reaction Kinetics and Pathways

The oxidation of the guanidinium (B1211019) cation is a complex process influenced by the oxidant, reaction medium, and the presence of catalysts. Mechanistic studies aim to elucidate the reaction stoichiometry, determine the order of reaction with respect to each reactant, and identify the species involved in the rate-determining steps.

The oxidation of guanidine (B92328) has been investigated using various oxidizing agents, both with and without catalysts. A notable example is the oxidation of guanidine hydrochloride (GH) by the diperiodatoargentate(III) (DPA) complex in an alkaline medium, which proceeds at a measurable rate even without a catalyst. acs.orgacs.org In this uncatalyzed reaction, the stoichiometry between guanidine hydrochloride and DPA was found to be 1:1. acs.orgacs.org The reaction exhibits a first-order dependence on the concentration of the oxidant [DPA] and a fractional order of less than one with respect to the guanidine hydrochloride concentration. acs.orgresearchgate.net

Similarly, the oxidation of guanidine hydrochloride by alkaline permanganate shows a 1:2 stoichiometry (GH:MnO₄⁻) and proceeds through the formation of an oxidant-substrate complex. researchgate.net This reaction displays unit order in permanganate concentration and less than unit order in guanidine hydrochloride. researchgate.net

The introduction of a catalyst, such as Osmium(VIII), significantly enhances the reaction rate. For the DPA oxidation of guanidine, the Os(VIII)-catalyzed pathway occurs in parallel with the uncatalyzed reaction. acs.org In another system, the oxidation by alkaline periodate can be effectively catalyzed by Ruthenium(III), with even minute quantities (10⁻⁶ mol dm⁻³) of the catalyst being sufficient to accelerate the reaction significantly. iarjset.com

Interactive Data Table: Kinetic Orders for Guanidine Oxidation Reactions
Oxidant SystemCatalystOrder w.r.t. [Guanidine]Order w.r.t. [Oxidant]Order w.r.t. [Catalyst]Stoichiometry (Guanidine:Oxidant)
Diperiodatoargentate(III)None< 11N/A1:1 acs.org
Diperiodatoargentate(III)Os(VIII)< 1111:1 acs.org
PermanganateNone< 11N/A1:2 researchgate.net
PeriodateRu(III)0111:2 iarjset.com
PeriodateOs(VIII)0111:2 researchgate.net

Identifying the precise chemical species that participate in the rate-determining step is crucial for understanding the reaction mechanism. In the oxidation of guanidine by the Ag(III) periodate complex, kinetic experiments suggest that the reactive silver(III) species is [Ag(H₂IO₆)(H₂O)₂]. acs.org The reaction rate is influenced by the concentrations of hydroxide and periodate ions; the rate increases with higher hydroxide concentrations and decreases with higher periodate concentrations. acs.org

In the oxidation by alkaline permanganate, the proposed mechanism involves the formation of an oxidant-substrate complex which then decomposes to yield a free radical of guanidine hydrochloride, followed by subsequent fast steps to form the final products. researchgate.net The existence of different species in equilibrium is a key consideration, particularly for oxidants like periodate in alkaline solutions. iarjset.com For the catalyzed reactions, the active form of the catalyst must also be determined. For instance, in Os(VIII)-catalyzed oxidations, [OsO₄(OH)₂]²⁻ is identified as the reactive species. acs.orgacs.org

Transition metals, with their ability to exist in multiple oxidation states, are effective catalysts for redox reactions involving guanidine. acs.org

Ru(III): Ruthenium(III) chloride is an efficient homogeneous catalyst for the oxidation of guanidine hydrochloride by periodate in an alkaline medium. iarjset.comiarjset.com The reaction shows a first-order dependence on the concentration of Ru(III). iarjset.com The proposed active species of the catalyst is [Ru(H₂O)₆]³⁺. iarjset.com The mechanism of catalysis can be complex, potentially involving the formation of intermediate complexes with reactants or the generation of free radicals. iarjset.com

Os(VIII): Osmium(VIII) is also a potent catalyst for the oxidation of guanidine, for example, by the diperiodatoargentate(III) complex. acs.org The reaction is first order with respect to the Os(VIII) concentration. acs.org The reactive species of the catalyst in this system is identified as [OsO₄(OH)₂]²⁻. acs.org In the Os(VIII)-catalyzed oxidation by alkaline periodate, a zero-order dependence on the guanidine hydrochloride concentration is observed, indicating that the catalyst's interaction with the oxidant is likely the rate-limiting step under these conditions. researchgate.net

Ag(III) periodate complex: While diperiodatoargentate(III) (DPA) acts as the primary oxidant, its reactivity is central to the mechanism. DPA is a powerful oxidizing agent in alkaline media. acs.org Kinetic studies have been crucial in providing evidence for the specific reactive form of the Ag(III) complex in solution, which is proposed to be [Ag(H₂IO₆)(H₂O)₂]. acs.org

Enzymatic Transformations and Biochemical Mechanisms Involving Guanidine Substrates

Nature has evolved specific enzymes to process guanidine-containing compounds. These enzymes exhibit remarkable specificity and catalytic power, operating through distinct biochemical mechanisms.

The Pentein superfamily is a large and mechanistically diverse group of proteins that includes enzymes capable of modifying guanidine substrates. nih.govnih.gov These enzymes catalyze a range of reactions, including hydrolysis, dihydrolase, and amidinotransferase activities. researchgate.net Despite often having low sequence similarity, members of this superfamily share a conserved structural fold, specifically a β/α propeller structure. nih.gov

Structurally characterized catalytic penteins possess a conserved core of catalytic residues. nih.gov This core typically includes a Cysteine, a Histidine, and two polar, guanidine-binding residues (often Aspartate or Glutamate). researchgate.net These core residues create a polar environment that holds the substrate's guanidine group in place for catalysis. nih.govresearchgate.net The Pentein superfamily's ability to act on a wide variety of substrates is governed by non-guanidine-binding residues, which provide specificity. nih.gov

A common mechanistic theme among all known catalytic penteins is the use of the conserved core Cysteine residue. nih.govresearchgate.net This cysteine acts as a nucleophile, attacking the central carbon atom of the substrate's guanidine moiety. nih.govnih.gov This attack results in the formation of a covalent thiouronium adduct , which is a key reactive intermediate in the catalytic cycle. nih.govresearchgate.net

Following the formation of this thiouronium intermediate, the enzyme proceeds to cleave one or more of the guanidine's C-N bonds, leading to the final products of the specific reaction (e.g., hydrolysis or transfer). nih.gov The formation of this covalent intermediate is a unifying feature that links the diverse catalytic functions observed across the Pentein superfamily. nih.gov

Characterization of Hydrolase, Dihydrolase, and Amidinotransferase Reactions on Guanidine Compounds

The enzymatic modification of guanidine compounds is carried out by three main classes of enzymes: hydrolases, dihydrolases, and amidinotransferases. These enzymes, part of the pentein superfamily, share a common mechanistic feature involving the formation of a thiouronium covalent adduct in the first half-reaction. nih.gov The fate of this reactive intermediate then diverges depending on the specific catalytic activity of the enzyme. nih.gov

Hydrolases : This class of enzymes catalyzes the hydrolysis of a guanidine group to produce a urea derivative. nih.gov A prominent example is arginine deiminase, which converts L-arginine into citrulline and ammonia (B1221849). nih.gov Other examples include peptidylarginine deiminase (PAD), which acts on arginine residues within proteins, and agmatine deiminase (AgD). nih.gov The general reaction involves the attack of water on the guanidine carbon to yield urea and the corresponding amine. nih.gov

Dihydrolases : These enzymes catalyze a formal double hydrolysis of guanidines. nih.gov This process involves the cleavage of all three C-N bonds within the guanidine group, ultimately releasing the guanidine carbon as carbon dioxide or bicarbonate, along with ammonia and a primary amine. nih.gov The mechanistic details for dihydrolases are not as extensively characterized as for the other two families. nih.gov

Amidinotransferases : This family of enzymes facilitates the transfer of an amidine group (–C(=NH)NH2) from a guanidine donor to an amine acceptor. nih.gov A well-studied example is arginine:glycine amidinotransferase (AGAT), which transfers the amidino group from L-arginine to glycine, resulting in the formation of L-ornithine and guanidinoacetate. nih.gov

The catalytic process for all three enzyme types begins with the reaction of the guanidine substrate with a core cysteine residue in the enzyme's active site to form the key thiouronium intermediate. nih.gov The subsequent reaction pathway—hydrolysis, dihydrolysis, or amidine transfer—determines the final products. nih.gov

Biomolecular Interactions at the Molecular Level

The guanidinium cation is well-known for its potent effects on biomolecules, particularly its ability to denature proteins and interact with cellular membranes. These interactions are fundamental to its use in biochemical research and its role in biological systems.

Investigation of Guanidinium-Induced Protein Unfolding and Re-folding Dynamics

Guanidinium salts, such as guanidine hydrochloride (GdnHCl), are widely used as chemical denaturants to study protein folding and stability. acs.orgqinmuchem.com The mechanism of denaturation involves direct interactions between the guanidinium ions and the protein. Guanidinium ions can break internal hydrogen bonds within the protein structure and increase the solubility of non-polar amino acid side chains, which disrupts the hydrophobic interactions that are crucial for maintaining the native, folded state. qinmuchem.com This leads to the unfolding of the protein's complex three-dimensional structure. qinmuchem.comacs.org The denaturation process is generally reversible; upon removal of the denaturant, some proteins can spontaneously refold into their native, functional conformation. qinmuchem.com

The thermodynamic stability of a protein can be quantified by measuring the free energy change (ΔG) upon unfolding. For guanidinium-induced denaturation, the free energy of unfolding is typically determined by extrapolating from data collected at high denaturant concentrations. acs.orgnih.gov

A key parameter in these studies is the m-value, which represents the dependence of the free energy of unfolding (ΔG) on the denaturant concentration. acs.org The m-value shows a strong linear correlation with the amount of protein surface area that becomes exposed to the solvent upon unfolding. acs.org Research on ubiquitin unfolding has shown that Gibbs free energy changes calculated from guanidine-induced unfolding experiments are only weakly dependent on pH. nih.gov This is attributed to the screening of charge-charge interactions by the high concentration of guanidinium chloride. nih.gov In contrast, thermal unfolding shows a strong pH dependence, highlighting the different ways these denaturation methods affect electrostatic interactions within the protein. nih.gov

Proteinm-value (kJ mol⁻¹ M⁻¹) with GdnHClCorrelation Coefficient (R)
General Protein SetVariable0.87
General Protein Set (with disulfide bond correction)Variable0.90

This table presents the correlation between the m-value and the change in solvent-accessible surface area for a large set of proteins denatured by guanidine hydrochloride. The correlation improves when the effect of disulfide bonds on the unfolded state's accessible area is considered. Data sourced from acs.org.

Guanidinium-induced unfolding can significantly alter a protein's secondary structure and lead to aggregation. acs.orgresearchgate.net Using two-dimensional infrared spectroscopy, studies have shown that upon denaturation with guanidinium, a β-sheet-rich protein can experience a complete loss of its β-sheet structure. acs.org In contrast, an α-helical protein may retain a significant portion of its secondary structure. acs.org

The unfolding process exposes hydrophobic regions of the protein that are normally buried in the interior. This exposure can lead to intermolecular interactions, resulting in the formation of protein aggregates. researchgate.netmdpi.com Studies on hen egg-white lysozyme have demonstrated that at high concentrations (4 M and 5 M) of guanidine hydrochloride, the protein aggregates. researchgate.net Dynamic light scattering experiments on lysozyme co-treated with dithiothreitol and guanidine hydrochloride showed an increase in the protein's hydrodynamic radius from 3.8 nm to 5.7 nm, which is indicative of unfolding and subsequent aggregation. mdpi.com

Mechanistic Insights from Guanidine-Containing Polymer Analogs' Interactions with Model Membranes

Guanidine-containing polymers have been developed as biocidal agents that target and disrupt bacterial membranes. oup.comnih.gov Their mechanism of action has been investigated using model membrane systems, such as phospholipid vesicles. scispace.com These studies reveal that the polymers' membrane disruption is a result of strong binding to the phospholipid membrane, followed by perturbations of both the polar headgroups and the hydrophobic core region of the membrane. oup.comnih.gov This interaction leads to increased membrane permeability, as demonstrated by fluorescence dye leakage from vesicles. scispace.com The effectiveness of these polymers is significantly influenced by their chemical structure, particularly the length of their alkyl chains. oup.comnih.gov

The interaction between guanidine-containing polymers and model membranes has been quantitatively analyzed using techniques like isothermal titration calorimetry (ITC). oup.comscispace.com These experiments provide thermodynamic data, including binding constants (K), enthalpy changes (ΔH), free energy changes (ΔG), and entropy changes (ΔS). oup.com

Research has shown a clear trend: as the alkyl chain of the polymer is gradually lengthened, the biocidal activity increases. oup.comnih.gov This increased activity is accompanied by a higher rate of dye leakage from vesicles and an increased binding constant and energy change for the polymer-membrane interaction. oup.comnih.gov This indicates that longer alkyl chains enhance the affinity of the polymer for the membrane, leading to more significant disruption. The thermodynamic data reveal that the interactions are complex, involving both electrostatic and hydrophobic contributions. oup.com

Polymer CharacteristicEffect on Binding Constant (K)Effect on Energy Change (e.g., ΔH, ΔG)Resulting Biocidal Activity
Increasing Alkyl Chain LengthIncreaseIncrease (more favorable)Increase

This table summarizes the general findings on the relationship between the alkyl chain structure of biocidal guanidine hydrochloride polymer analogs and their interaction with model phospholipid membranes. Longer alkyl chains lead to stronger binding, more favorable energy changes, and consequently, higher biocidal activity. Data sourced from oup.comnih.govscispace.com.

Perturbation Effects on Phospholipid Membrane Components

Detailed research findings and data tables specifically concerning the effects of guanidine hydroiodide on phospholipid membrane components are not available in the reviewed scientific literature.

Theoretical and Computational Chemistry Studies of Guanidinium Species

Electronic Structure and Molecular Orbital Analysis of Guanidine (B92328) and Guanidinium (B1211019) Cation

Theoretical investigations have been instrumental in elucidating the electronic structure and molecular orbitals of both guanidine and its cation. The guanidinium cation is characterized by a planar structure with D3h symmetry, a feature that is influenced by the sp2 hybridization of the central carbon atom. science.gov This planarity contributes to the delocalization of charge. science.gov

Frontier Molecular Orbital (FMO) analysis of guanidinium nitrate has revealed significant electron delocalization, with a low energy gap that is indicative of facile electron transfer. asianpubs.org The molecular orbital characteristics of guanidinium nitrate have been thoroughly examined through both Density Functional Theory (DFT) and Hartree-Fock methods, providing a deeper understanding of its electronic properties. asianpubs.org

Spectroscopic Properties and Excited State Dynamics

The interaction of guanidinium species with light has been a subject of detailed theoretical investigation, revealing complex excited-state behaviors.

Computational studies have shown that guanidine itself is a weak absorber of UV radiation. nih.govaip.orgresearchgate.net Its absorption spectrum is primarily composed of transitions to Rydberg excited states, with a notable valence n-π* state. barbatti.org The first absorption band for guanidine has a maximum at approximately 6.9 eV (around 180 nm). nih.govresearchgate.net

Protonation to form the guanidinium cation significantly alters the electronic absorption spectrum. nih.govaip.orgresearchgate.net There is a substantial shift of the Rydberg states to higher energies. nih.govaip.orgresearchgate.net More importantly, strongly absorbing transitions to π-π* states emerge, with a prominent peak at about 7.8 eV (approximately 160 nm). nih.govaip.orgresearchgate.netbarbatti.org

SpeciesAbsorption Maximum (eV)Approximate Wavelength (nm)Primary Transition Type
Guanidine~6.9~180Rydberg and n-π
Guanidinium Cation~7.8~160π-π

For guanidine, theoretical calculations indicate that the excitation spectrum is dominated by Rydberg states. nih.govaip.org The lowest excited state is identified as the Rydberg π3-3s state. aip.org In contrast, a key feature of the guanidinium cation's spectrum is the presence of strongly absorbing valence π-π* states, specifically the π3-π4 and π2-π4 transitions. nih.govaip.orgresearchgate.net The absence of a π-π* excitation in the lower energy spectrum of neutral guanidine is a notable distinction. barbatti.org

Theoretical studies have identified conical intersections that play a crucial role in the radiationless deactivation of both guanidine and the guanidinium cation. nih.govaip.orgresearchgate.net For the guanidinium cation, a low-lying conical intersection between the first excited singlet state and the ground state facilitates rapid internal conversion. nih.govaip.orgresearchgate.net This deactivation pathway is accessible from the Franck-Condon region and involves out-of-plane deformations of the molecule. nih.govaip.orgresearchgate.net The presence of this efficient deactivation channel has implications for the photostability of the guanidinium moiety, particularly in biological environments like the arginine side chain. nih.govaip.orgresearchgate.net

Computational Elucidation of Interaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT), have been pivotal in understanding how the guanidinium cation interacts with other chemical species.

DFT calculations have been extensively used to model the interactions between the guanidinium cation and various anions and molecules. These studies have provided detailed insights into the nature of ion binding. For instance, theoretical studies on the interaction between the guanidinium cation and anions like chloride and sulfate have characterized the stable complexes formed. acs.org These calculations have shown that the guanidinium cation can interact with the chloride anion in a pincer-like fashion. acs.org

Furthermore, DFT has been employed to investigate the complexes formed between the guanidinium cation and the aromatic amino acids phenylalanine, histidine, tryptophan, and tyrosine. nih.gov These studies have identified and characterized both hydrogen bonding and cation-π interactions as key binding modes. nih.gov The analysis of the molecular electron density using Atoms-in-Molecules (AIM) and Natural Bond Orbital (NBO) methodologies has been crucial in understanding the orbital interactions that govern these non-covalent bonds. acs.orgnih.gov DFT has also been applied to study the reactivity of guanidinium salts in various organic reactions, helping to elucidate reaction mechanisms. mdpi.comresearchgate.net

Area of InvestigationKey Findings from DFT StudiesRelevant Interactions
Anion Binding (e.g., Chloride, Sulfate)Characterization of stable 1:1 and 2:1 complexes; pincer-like interaction with chloride. acs.orgHydrogen Bonding
Interaction with Aromatic Amino AcidsIdentification of stable complexes involving both hydrogen bonds and cation-π interactions. nih.govHydrogen Bonding, Cation-π Interactions
Reaction MechanismsElucidation of reaction pathways, such as in aza-Michael additions, by comparing the energies of reactants, transition states, and products. mdpi.comresearchgate.netCovalent and Non-covalent Interactions

Modeling of Hydrogen Bonding and Other Intermolecular Interactions in Guanidinium Iodide

Theoretical and computational chemistry studies are pivotal in elucidating the intricate network of non-covalent interactions that govern the structure and properties of guanidinium salts, including guanidine hydroiodide (also known as guanidinium iodide). The guanidinium cation, [C(NH₂)₃]⁺, is a particularly interesting subject for such studies due to its high symmetry, planarity, and the presence of six acidic N-H protons, making it an excellent hydrogen bond donor.

Computational models, particularly those employing Density Functional Theory (DFT), have been extensively used to investigate the geometry, energetics, and electronic nature of the hydrogen bonds formed by the guanidinium cation. In the solid state, the guanidinium cation's ability to form multiple hydrogen bonds plays a crucial role in the stability of its crystal lattice.

The strength and geometry of these hydrogen bonds can be quantified through computational analysis. Parameters such as bond lengths, bond angles, and interaction energies are calculated to provide a detailed understanding of the intermolecular forces. For example, in a crystal structure containing guanidinium cations, water molecules, and an iodide-substituted quinoline sulfonate, a comprehensive network of hydrogen bonds was observed. The N-H donor sites of the guanidinium cations were found to interact with various acceptor atoms, including oxygen and the iodide-substituted aromatic system, highlighting the cation's versatile hydrogen-bonding capabilities. griffith.edu.au

The table below presents typical hydrogen bond parameters observed in a crystal structure containing guanidinium cations, illustrating the range of geometries for N-H···O interactions. While this data is not for pure guanidinium iodide, it provides representative values for hydrogen bonds involving the guanidinium cation.

Donor-H···AcceptorD-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
N12–H12A···O530.722.483.121148
N12–H12B···O520.782.413.036139
N13–H13A···O80.862.092.943170
N13–H13B···O510.712.222.925171
N21–H21A···O80.801.982.754165
N21–H21B···O530.852.162.958156
N22–H22A···O520.772.102.858172
N22–H22B···O80.802.543.186139
N23–H23A···O1W0.902.262.979137
N23–H23B···O530.872.463.209144

Data from the crystal structure of Guanidinium 8-hydroxy-7-iodoquinoline-5-sulfonate monohydrate. griffith.edu.au

The significance of hydrogen bonding in guanidinium iodide is also recognized in materials science. For instance, its use as an additive in perovskite solar cells is attributed to the hydrogen bonding capability of the guanidinium cation, which is thought to passivate under-coordinated iodine species at grain boundaries, thereby enhancing the material's performance and stability. ossila.com Computational modeling can provide insights into these passivation mechanisms at an atomic level.

Advanced Analytical Methodologies Employing Guanidinium Salts

Chromatographic Separation Techniques

Guanidinium (B1211019) salts play a significant role in enhancing the resolution and efficiency of chromatographic separations, especially for nucleic acids.

The separation of plasmid DNA isoforms, such as supercoiled, open-circular, and linear forms, is a critical step in molecular biology and for therapeutic applications. Anion-exchange chromatography is a primary method for this purification. The use of guanidinium salts in the mobile phase has been shown to significantly improve the resolution of these isoforms.

Specifically, the inclusion of guanidine (B92328) hydrochloride in the elution gradient on a weak anion exchanger (diethylaminoethyl or DEAE) can double the resolution between open-circular and supercoiled plasmid DNA isomers. nih.gov This enhancement also extends to the separation of supercoiled, linear, and multimeric or aggregated forms. nih.gov The presence of guanidine leads to sharper elution peaks with reduced tailing, which can increase sensitivity by approximately 30%. nih.gov This improved separation is attributed to the chaotropic nature of the guanidinium ion, which can modulate the interaction between the plasmid DNA and the stationary phase.

Research has demonstrated that a combination of a sodium chloride gradient with a constant concentration of 300 mM guanidine hydrochloride can achieve nearly 100% recovery of supercoiled plasmid while maintaining the improved separation. nih.gov It is noteworthy that these improvements are not observed on strong anion exchangers. nih.gov

Table 1: Effect of Guanidine Hydrochloride on Plasmid DNA Separation
ParameterStandard NaCl GradientGuanidine-Containing Gradient
Resolution (oc vs. sc)StandardDoubled nih.gov
Peak ShapeBroader with tailingSharper with less tailing nih.gov
SensitivityStandardIncreased by ~30% nih.gov
Recovery (sc plasmid)High~100% (with 300 mM Gdn) nih.gov

The performance of guanidinium gradients in chromatographic separations is a subject of detailed investigation. While a gradient consisting solely of guanidine hydrochloride up to 900 mM can enhance separation, it may also lead to a loss of more than 10% of the plasmid. nih.gov This suggests that while the chaotropic effect is beneficial for resolution, high concentrations can negatively impact recovery.

The mechanism behind the improved resolution involves the complex interplay of ionic strength and the chaotropic nature of the guanidinium ion. Guanidinium ions can disrupt the hydration shell of the DNA and the stationary phase, leading to more specific and resolved elution profiles. The choice of the anion exchanger is also critical, with weak exchangers like DEAE showing significant performance enhancement with guanidinium gradients, an effect not replicated with strong anion exchangers. nih.gov

Further studies have explored the use of combined gradients, such as guanidinium chloride/guanidinium thiocyanate (B1210189), to optimize the separation of different plasmid DNA isoforms, achieving baseline separation for open-circular, linear, and supercoiled forms. researchgate.net

Mass Spectrometry-Based Proteomics Methodologies

Guanidinium salts have become indispensable in mass spectrometry-based proteomics for their role in protein denaturation and digestion, facilitating more comprehensive protein identification and analysis of protein-protein interactions.

"Shotgun" proteomics relies on the enzymatic digestion of proteins into smaller peptides for subsequent analysis by mass spectrometry. Guanidine hydrochloride is a powerful chaotropic agent used to denature proteins, rendering them more accessible to proteolytic enzymes like trypsin and Lys-C. nih.govchromatographytoday.com

Optimized protocols using guanidine hydrochloride have been developed to significantly reduce digestion times. For instance, protein digestion with endoprotease Lys-C in the presence of guanidine hydrochloride can be completed in as little as 30 minutes, a substantial improvement over traditional overnight incubations. nih.govresearchgate.net This rapid digestion is achieved without introducing chemical artifacts, even at high temperatures (95°C), making it a robust method for high-throughput proteomics. nih.govresearchgate.net

A typical workflow involves denaturing the protein sample in a 6 M guanidine hydrochloride solution. chromatographytoday.com Before adding the protease, the guanidine hydrochloride concentration must be diluted to approximately 1 M, as it can inhibit the activity of enzymes like trypsin at higher concentrations. chromatographytoday.comuib.no

Table 2: Comparison of Protein Digestion Protocols
ParameterTraditional ProtocolGuanidine-HCl Optimized Protocol
DenaturantUrea, SDSGuanidine-HCl nih.govchromatographytoday.com
Digestion TimeOvernight30 minutes nih.govresearchgate.net
TemperatureRoom Temperature or 37°CUp to 95°C nih.govresearchgate.net
Chemical ArtifactsPotential for carbamylation with ureaNo significant artifacts observed nih.govresearchgate.net

Affinity-purification mass spectrometry (AP-MS) is a powerful technique for identifying protein-protein interactions. nih.govunil.chcreative-proteomics.com In a typical AP-MS workflow, a "bait" protein is used to pull down its interacting "prey" proteins from a cell lysate. Guanidine hydrochloride plays a crucial role in the efficient elution and subsequent digestion of these protein complexes. nih.govsemanticscholar.org

The use of guanidine hydrochloride facilitates a single-step elution and digestion process, which is highly advantageous for high-throughput screening of protein-protein interactions. nih.govsemanticscholar.org This streamlined approach is scalable to a 96-well plate format, enabling large-scale interaction studies. nih.gov The utility of this method has been validated through the successful identification of known interaction partners of yeast deubiquitinating enzymes. nih.gov

Quantitative Analysis in Complex Environmental and Biological Matrices

The accurate quantification of guanidine itself in various complex samples is essential for both environmental monitoring and in biopharmaceutical process control.

A sensitive and robust HPLC method has been developed for the quantitative determination of guanidine in high salt and protein matrices. nih.gov This method utilizes a cation-exchange column with UV detection at 195 nm. nih.gov The mobile phase consists of 3.75 mM methanesulfonic acid. nih.gov This method demonstrates a limit of quantitation (LOQ) of 0.25 mg/L for guanidine HCl, with a linear standard curve ranging from 0.25 mg/L to 10 mg/L. nih.gov For samples with high protein concentrations, a sample preparation step involving centrifugation through a 30 K NanoSep centrifugal filter is required to remove proteins. nih.gov This analytical method is capable of accurately quantifying guanidine in the presence of up to 200 mM sodium ions or 50 mM potassium ions, making it suitable for clearance testing of guanidine in biopharmaceutical products. nih.gov

Furthermore, a method for quantifying guanidine in environmental samples, such as human urine and raw wastewater, has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) after derivatization with benzoin. nih.gov This approach allows for the sensitive and selective quantification of guanidine, with a lower limit of quantification of 50 nM. nih.gov Such methods are crucial for understanding the biological and environmental roles of guanidine. nih.gov

Liquid Chromatography Coupled to Mass Spectrometry (LC-MS) Method Development and Validation

Liquid chromatography coupled to mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has become a cornerstone for the sensitive and selective quantification of guanidine and its derivatives in complex biological and environmental matrices. nih.govijper.org The development of a robust LC-MS method involves optimizing several key stages: sample preparation, chromatographic separation, and mass spectrometric detection. nih.govyoutube.com

Sample Preparation: For samples with high protein content, a protein precipitation step is often necessary. nih.govnih.gov This can be achieved by adding a protein-precipitation solution (e.g., containing an internal standard) followed by centrifugation to separate the precipitated proteins. nih.gov The resulting supernatant can then be analyzed. nih.gov For matrices like urine, a simple dilution step may be sufficient, sometimes using an artificial or surrogate matrix for the preparation of calibration standards to minimize matrix effects. ijper.org

Chromatographic Separation: Reversed-phase chromatography is commonly used for the separation of derivatized guanidine compounds. nih.govresearchgate.net For underivatized guanidine, which is highly polar, alternative approaches like cation-exchange chromatography or hydrophilic interaction liquid chromatography (HILIC) may be employed. nih.govmtc-usa.com For example, a method using a Dionex IonPac CS20 cation-exchange column has been developed for the assay of guanidine in pharmaceutical formulations. thermofisher.com Another simple HPLC-UV method utilized a Cogent Diamond Hydride™ column. mtc-usa.com The choice of mobile phase is critical; a common composition is a mixture of water and acetonitrile with an acid additive like formic acid to ensure proper ionization. mtc-usa.com

Mass Spectrometry Detection: Mass spectrometry conditions are optimized for the specific analyte and internal standard. nih.gov Electrospray ionization (ESI) is a frequently used technique. youtube.com For quantification, the mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov For instance, in the analysis of meta-iodobenzylguanidine (mIBG), the m/z transition of 276.1 → 217.0 was used for quantification, corresponding to the loss of the guanidine group. nih.gov

Method Validation: A developed LC-MS method must be validated to ensure its reliability. thermofisher.com Validation parameters typically include linearity, precision, accuracy, limit of quantification (LOQ), and selectivity. thermofisher.comijper.orgnih.gov Linearity is assessed by analyzing calibration standards over a specific concentration range, with a coefficient of determination (R²) value close to 1.0 indicating a good fit. thermofisher.comijper.org The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. nih.gov

Table 2: Example LC-MS/MS Method Parameters for Guanidino Compounds
ParameterExample ConditionCompoundReference
Chromatography ColumnPhenomenex Synergi MAX-RPBenzoin-derivatized Guanidine researchgate.net
Mobile Phase50% DI Water / 50% Acetonitrile / 0.1% Formic AcidGuanidine (underivatized) mtc-usa.com
Ionization ModeElectrospray Ionization (ESI)General youtube.com
MS/MS Transition (MRM)m/z 276.1 → 217.0meta-iodobenzylguanidine (mIBG) nih.gov
Linear Range2 ng/mL to 1000 ng/mLMethylguanidine ijper.org
Limit of Quantification (LOQ)50 nMGuanidine nih.gov

Selectivity and Dynamic Range Considerations in Analytical Quantification

Selectivity: Selectivity is a critical parameter in analytical methods, ensuring that the signal being measured comes solely from the analyte of interest, without interference from other components in the sample matrix. In LC-MS/MS analysis, high selectivity is achieved through the use of MRM, where a specific precursor ion is selected and fragmented, and a resulting specific product ion is monitored. nih.gov This two-stage mass filtering significantly reduces background noise and matrix interference. nih.gov Derivatization can also enhance selectivity; for example, reagents like benzoin are used to selectively quantify guanidine. nih.govresearchgate.net However, even with these techniques, background signals can sometimes be a limiting factor. nih.gov In one study, a constant background signal restricted the lower limit of quantification of guanidine to 50 nM. nih.gov

Dynamic Range: The dynamic range of an analytical method is the concentration range over which the method is linear and provides accurate and precise results. A wide dynamic range is highly desirable as it can reduce the need for sample dilution, thereby saving time, minimizing potential errors, and simplifying sample analysis. researchgate.net Typically, the linear range of an LC-MS/MS bioanalytical assay is around three orders of magnitude. researchgate.net

Methods for quantifying guanidine compounds have demonstrated varied dynamic ranges. For instance, an HPLC method for guanidine HCl showed a standard curve ranging from 0.25 mg/L to 10 mg/L. nih.gov An LC-MS/MS method for methylguanidine in mouse urine was linear from 2 ng/mL to 1000 ng/mL. ijper.org Researchers have also proposed advanced approaches to extend this range. One such technique is an improved multiple SRM (selected reaction monitoring) channels approach, which was successfully applied to achieve a linear dynamic range of five orders of magnitude for a test compound. researchgate.net This approach could be particularly beneficial for samples where direct dilution is difficult. researchgate.net

The limit of detection (LOD) and limit of quantification (LOQ) define the lower end of the dynamic range. For guanidino compounds, derivatization with fluorogenic reagents has achieved very low detection limits, ranging from 6 to 100 fmol. researchgate.net

Table 3: Performance Characteristics of Guanidine Quantification Methods
AnalyteMethodLinear Range / Dynamic RangeLimit of Quantification (LOQ)Reference
Guanidine HClCation-Exchange HPLC-UV0.25 mg/L - 10 mg/L0.25 mg/L nih.gov
MethylguanidineLC-MS/MS2 ng/mL - 1000 ng/mL2 ng/mL ijper.org
GuanidineLC-MS with Benzoin DerivatizationNot specified50 nM nih.gov
Various GuanidinesLC-Fluorescence with Furoin DerivatizationNot specified6 - 30 fmol (Quantitation Limits) researchgate.net
Test CompoundLC-MS/MS (Multiple SRM Channels)Five orders of magnitudeNot specified researchgate.net

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling Guanidine Hydroiodide in laboratory settings?

  • Methodological Answer : Essential precautions include using PPE (nitrile gloves, chemical goggles, and face shields) to prevent skin/eye contact . Ensure local exhaust ventilation to minimize dust inhalation risks . Avoid storage with strong oxidizers (e.g., peroxides) and implement spill containment using inert absorbents like vermiculite . Emergency procedures require immediate rinsing of affected areas with water and medical consultation for ingestion .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, ion chromatography for iodide quantification, and thermogravimetric analysis (TGA) to assess thermal stability . Cross-validate results with elemental analysis and X-ray diffraction (XRD) for crystalline phase identification . Calibrate instruments using certified reference materials to ensure accuracy.

Q. What are the optimal storage conditions to maintain this compound stability?

  • Methodological Answer : Store in airtight, moisture-resistant glass containers under inert gas (argon) at temperatures ≤25°C . Conduct compatibility tests with polymer liners to avoid degradation . Periodic stability assessments via Fourier-transform infrared (FTIR) spectroscopy can detect hygroscopic degradation .

Advanced Research Questions

Q. How can contradictory solubility data for this compound across solvents be resolved?

  • Methodological Answer : Standardize experimental conditions by controlling hydration states (via Karl Fischer titration) and solvent purity (HPLC-grade) . Document temperature, pH, and agitation methods systematically. Replicate studies under controlled humidity (e.g., glovebox) and compare with computational solubility predictions using Hansen solubility parameters .

Q. What experimental design considerations are crucial for anhydrous reactions involving this compound?

  • Methodological Answer : Pre-dry the compound using vacuum desiccation with P2O5 and monitor moisture levels via in-situ IR spectroscopy . Use stoichiometric controls to account for potential decomposition, and validate anhydrous conditions with reaction quench tests (e.g., colorimetric water detection strips) . Parallel experiments in gloveboxes ensure reproducibility.

Q. How can researchers evaluate the neurotoxic potential of this compound in vitro?

  • Methodological Answer : Expose differentiated SH-SY5Y neuronal cells to graded concentrations and assess mitochondrial dysfunction (JC-1 assay for membrane potential) and oxidative stress (dichlorofluorescein assay for ROS) . Generate dose-response curves using nonlinear regression models (e.g., Hill equation) and benchmark against known neurotoxicants like rotenone .

Data Analysis and Reproducibility

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles by controlling reaction parameters (pH, temperature) and raw material sources . Use statistical tools like principal component analysis (PCA) to correlate synthesis conditions with impurity profiles . Share batch records and raw data in supplementary materials for cross-lab validation .

Q. How should researchers address discrepancies in catalytic efficiency studies of this compound?

  • Methodological Answer : Standardize reaction metrics (turnover frequency, yield) and validate analytical methods (e.g., HPLC for product quantification) . Perform control experiments to rule out solvent or substrate interactions. Publish full datasets, including negative results, to enable meta-analyses .

Ethical and Environmental Considerations

Q. What protocols ensure environmentally safe disposal of this compound waste?

  • Methodological Answer : Neutralize waste with dilute acetic acid to convert iodide ions to less hazardous forms, followed by adsorption onto activated carbon . Quantify residual toxicity using Daphnia magna bioassays and adhere to local regulations (e.g., OECD Guidelines 202) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.